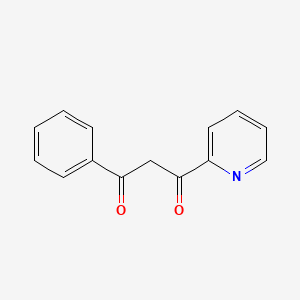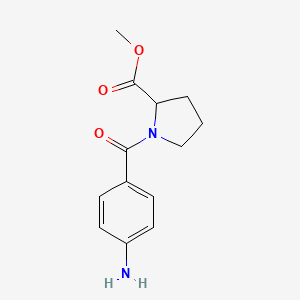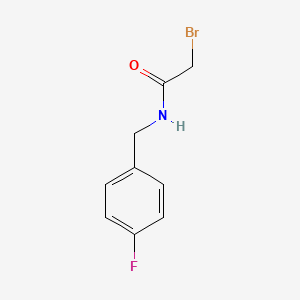
4-morpholinobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholinobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with a morpholine group. This compound is of significant interest in various fields of chemistry and industry due to its unique reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-morpholinobenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 4-morpholinobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions depend on the nature of the derivative being transformed.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-morpholinobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-morpholinobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied .
Comparación Con Compuestos Similares
4-(4-Morpholinylsulfonyl)benzenesulfonyl chloride: Similar in structure but with an additional sulfonyl group attached to the morpholine ring.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of the morpholine ring.
4-Isopropylbenzenesulfonyl chloride: Features an isopropyl group in place of the morpholine ring.
Uniqueness: 4-morpholinobenzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of sulfonyl-containing compounds with potential biological activities .
Propiedades
Fórmula molecular |
C10H12ClNO3S |
|---|---|
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
4-morpholin-4-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2 |
Clave InChI |
FPJABYRHGJABIZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8796205.png)





![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)






